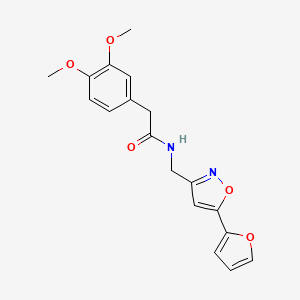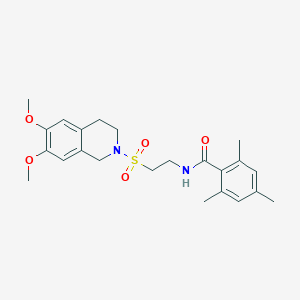
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide is a complex organic compound that sits at the intersection of various fields including medicinal chemistry and synthetic organic chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide can be achieved through several steps, starting from commercially available precursors. The process involves:
Synthesis of Isoquinoline Intermediate: : This is typically achieved through the Pictet-Spengler reaction, where a corresponding aldehyde and an amine react to form the isoquinoline structure.
Functionalization of the Isoquinoline Ring: : Introduction of methoxy groups at positions 6 and 7 using appropriate reagents such as methyl iodide in the presence of a base.
Sulfonylation: : The sulfonyl group is introduced through the reaction of the isoquinoline intermediate with a sulfonyl chloride derivative.
Benzamide Formation: : The final step involves coupling the sulfonylated isoquinoline with 2,4,6-trimethylbenzoic acid under amide-bond forming conditions, typically using reagents such as EDCI or HATU in the presence of a base.
Industrial Production Methods
On an industrial scale, the production follows a similar synthetic route but is optimized for higher yields and scalability. This often involves:
Optimization of Reaction Conditions: : Adjusting temperature, pressure, and solvent systems to maximize yields.
Automation and Catalysis: : Employing automated reactors and catalytic systems to increase efficiency and reduce production costs.
Purification Techniques: : Utilizing advanced purification methods such as column chromatography, recrystallization, and distillation to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide undergoes several types of reactions:
Oxidation: : Can be oxidized at the methoxy groups to form corresponding quinones.
Reduction: : Reduction of the sulfonamide group can yield a sulfonyl hydride.
Substitution: : Electrophilic substitution reactions are possible at the benzamide ring due to the activating nature of the methoxy groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: : Lithium aluminium hydride (LiAlH4), hydrogenation over palladium on carbon (Pd/C).
Substituting Reagents: : Halogenating agents (e.g., bromine in the presence of iron), nitrating agents (e.g., nitric acid in sulfuric acid).
Major Products
Oxidation Products: : Quinone derivatives.
Reduction Products: : Sulfonyl hydrides and potentially the corresponding amines.
Substitution Products: : Halogenated or nitrated benzamide derivatives.
科学研究应用
This compound has been investigated extensively in various fields:
Chemistry: : Used as a precursor for complex organic synthesis, and in studies of reaction mechanisms.
Biology: : Functions as a probe to study enzyme activities and interactions, particularly those involving sulfonamide and benzamide motifs.
Medicine: : Explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and signaling pathways.
Industry: : Utilized in the development of dyes, pigments, and as a stabilizer in polymer industries.
作用机制
The biological activity of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide often involves:
Molecular Targets: : It can target enzymes such as kinases and proteases.
Pathways Involved: : Inhibition of cell signaling pathways like MAPK/ERK and PI3K/AKT, which are crucial in cell proliferation and survival.
相似化合物的比较
Comparison with Other Compounds
N-(2-sulfonylaminoethyl)-2,4,6-trimethylbenzamide: : Lacks the isoquinoline ring, making it less versatile in biological applications.
N-(2-((6,7-dimethoxyisoquinolin-2-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzenesulfonamide: : Differently substituted, influencing its solubility and reactivity.
List of Similar Compounds
N-(2-sulfonylaminoethyl)-2,4,6-trimethylbenzamide
N-(2-((6,7-dimethoxyisoquinolin-2-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzenesulfonamide
N-(2-((isoquinolin-2-yl)sulfonyl)ethyl)-2,4,6-trimethylbenzamide
This compound's synthesis, reactivity, and applications reveal its significant potential in various scientific and industrial fields.
属性
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-15-10-16(2)22(17(3)11-15)23(26)24-7-9-31(27,28)25-8-6-18-12-20(29-4)21(30-5)13-19(18)14-25/h10-13H,6-9,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQAGUZPGSWAQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-methylbenzenesulfonyl)-N-(2-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2766759.png)
![7-chloro-2-({[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2766760.png)
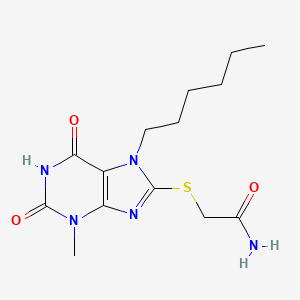
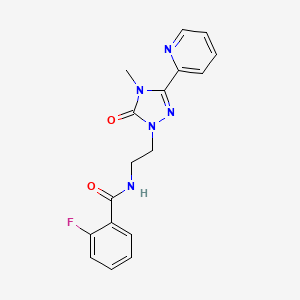
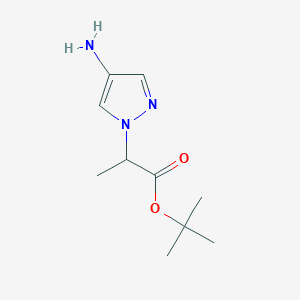
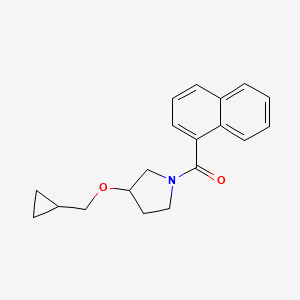
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclohexane-1-carboxylic acid](/img/structure/B2766770.png)
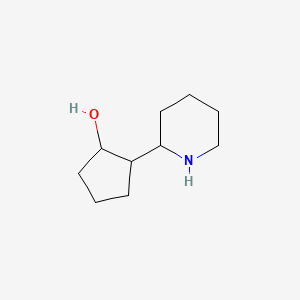
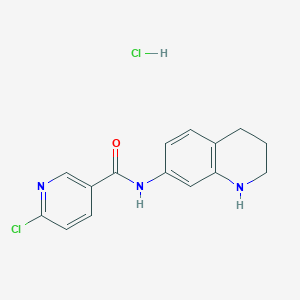
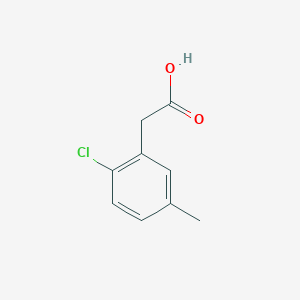
![3-[4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2766777.png)
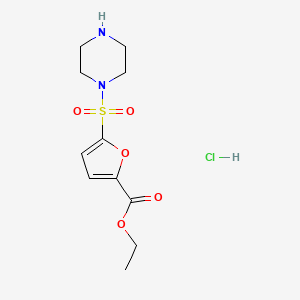
![2-[Cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate](/img/structure/B2766779.png)
